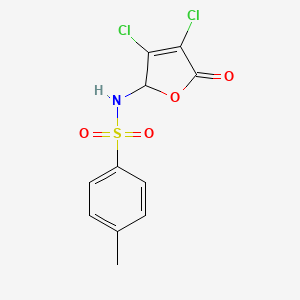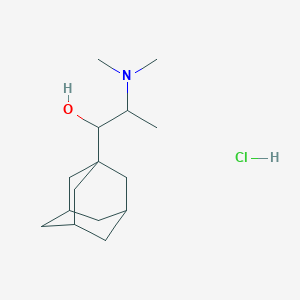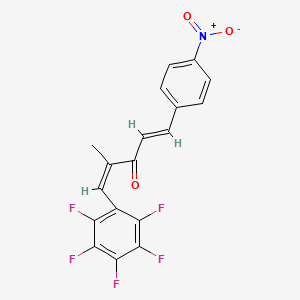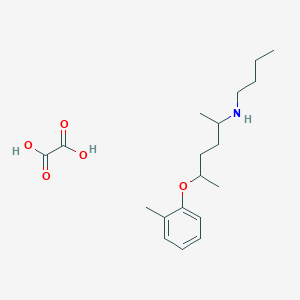
N-(3,4-dichloro-5-oxo-2,5-dihydro-2-furanyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichloro-5-oxo-2,5-dihydro-2-furanyl)-4-methylbenzenesulfonamide, commonly known as DCF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCF belongs to the class of sulfonamide compounds that are widely used in the pharmaceutical industry for their antibacterial, antifungal, and antitumor activities. In recent years, DCF has emerged as a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of DCF is not fully understood. However, studies have shown that DCF exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress. DCF has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. DCF has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This leads to the reduction of oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
DCF has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCF inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. DCF has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, DCF has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. However, the exact biochemical and physiological effects of DCF in vivo are yet to be fully elucidated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCF has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in high yield and purity. DCF has been extensively studied for its potential therapeutic applications, making it a well-characterized compound for lab experiments. However, DCF also has some limitations. It is a highly hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments. In addition, the exact mechanism of action of DCF is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on DCF. First, further studies are needed to elucidate the exact mechanism of action of DCF in different cell types and tissues. This will help to better understand the therapeutic potential of DCF and identify new targets for drug development. Second, studies are needed to investigate the pharmacokinetics and pharmacodynamics of DCF in vivo. This will help to determine the optimal dose and route of administration for DCF in clinical settings. Third, studies are needed to investigate the potential side effects of DCF and its long-term safety profile. This will help to ensure that DCF is a safe and effective drug for clinical use. Finally, studies are needed to investigate the potential synergistic effects of DCF with other drugs or therapies. This will help to identify new combination therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of DCF involves the reaction of 4-methylbenzenesulfonyl chloride with 3,4-dichloro-5-hydroxyfuran-2-one in the presence of a base. The resulting product is then purified by recrystallization to obtain DCF in high yield and purity. The synthesis of DCF has been optimized to improve its efficiency and reduce the use of hazardous chemicals.
Aplicaciones Científicas De Investigación
DCF has been extensively studied for its potential therapeutic applications. In cancer research, DCF has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. DCF exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and modulating the immune system. In addition, DCF has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes DCF a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, DCF has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This makes DCF a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3,4-dichloro-5-oxo-2H-furan-2-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO4S/c1-6-2-4-7(5-3-6)19(16,17)14-10-8(12)9(13)11(15)18-10/h2-5,10,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJAWRLWQXPRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C(=C(C(=O)O2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisophthalic acid](/img/structure/B5211709.png)
![methyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5211715.png)

![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5211724.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5211727.png)
![4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B5211732.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)
![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)